Cas no 2562338-89-8 ((4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole))

(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) structure
2562338-89-8 structure
Nombre del producto:(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
Número CAS:2562338-89-8
MF:C35H32N2O2
Megavatios:512.640789031982
MDL:MFCD32201204
CID:4771275
PubChem ID:146012790

(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) Propiedades químicas y físicas

Nombre e identificación

    • (4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
    • E74904
    • (4S,4'S,5R,5'R)-2,2'-CYCLOPENTYLIDENEBIS[4,5-DIHYDRO-4,5-DIPHENYLOXAZOLE]
    • BS-46060
    • 2562338-89-8
    • CS-0167750
    • MFCD32201204
    • (4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
    • (4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)
    • MDL: MFCD32201204
    • Renchi: 1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2/t29-,30-,31+,32+/m0/s1
    • Clave inchi: WPRVHHTWEGTLPZ-GASGPIRDSA-N
    • Sonrisas: O1[C@H](C2C=CC=CC=2)[C@H](C2C=CC=CC=2)N=C1C1(C2=N[C@@H](C3C=CC=CC=3)[C@@H](C3C=CC=CC=3)O2)CCCC1

Atributos calculados

  • Calidad precisa: 512.246378268 g/mol
  • Masa isotópica única: 512.246378268 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 39
  • Cuenta de enlace giratorio: 6
  • Complejidad: 801
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 4
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 43.2
  • Peso molecular: 512.6
  • Xlogp3: 7.4

(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB541781-50 mg
(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee); .
2562338-89-8 98%
50mg
€170.00 2023-07-10
Ambeed
A1220161-100mg
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 97% 99%ee
100mg
$122.0 2024-07-28
Ambeed
A1220161-1g
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 97% 99%ee
1g
$557.0 2024-07-28
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj1413-100mg
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 98%,99%ee
100mg
¥1445.0 2024-07-19
1PlusChem
1P024WUL-100mg
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 95%
100mg
$198.00 2024-05-20
1PlusChem
1P024WUL-250mg
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 95%
250mg
$361.00 2024-05-20
abcr
AB541781-50mg
(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee); .
2562338-89-8 98%
50mg
€182.00 2025-02-18
Ambeed
A1220161-250mg
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 97% 99%ee
250mg
$207.0 2024-07-28
1PlusChem
1P024WUL-1g
(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
2562338-89-8 97% 99%ee
1g
$522.00 2023-12-18
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:2562338-89-8)(4S,4'S,5R,5'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
A1151317
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):186.0/501.0